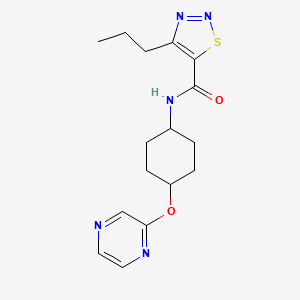

4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that falls under the category of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often explored for their pharmacological potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of Pyrazinyloxy Cyclohexane: : This step involves the reaction of pyrazine with 4-(hydroxy)cyclohexane to form 4-(pyrazin-2-yloxy)cyclohexane.

Synthesis of Thiadiazole Core: : The thiadiazole core is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: : The final compound is obtained by coupling the synthesized pyrazinyloxy cyclohexane with the thiadiazole derivative through an amide bond formation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and the use of catalysts. Continuous flow synthesis techniques can also be employed to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: : Oxidative reactions can modify the thiadiazole ring or the pyrazinyloxy group.

Reduction: : Reductive reactions may target the carboxamide or the thiadiazole ring.

Substitution: : Various substitution reactions can occur on the pyrazinyloxy or thiadiazole groups.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, peracids.

Reduction Reagents: : Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: : Halides, nucleophiles.

Major Products

The reactions typically yield products where the functional groups on the pyrazinyloxy or thiadiazole moieties are modified, leading to derivatives that may possess different chemical properties and biological activities.

Scientific Research Applications

Chemistry

Catalysts: : Utilized in catalytic reactions due to its unique electronic properties.

Ligands: : Functions as a ligand in coordination chemistry.

Biology

Antimicrobial Agents: : Exhibits potential as an antimicrobial agent due to its thiadiazole core.

Enzyme Inhibitors: : Acts as an inhibitor for various enzymes.

Medicine

Drug Development: : Explored for its potential in drug development, especially for targeting specific biological pathways.

Therapeutics: : Potential therapeutic agent for various diseases.

Industry

Material Science: : Used in the synthesis of advanced materials with specific properties.

Agriculture: : Explored for its use in agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These include:

Molecular Targets: : Enzymes, receptors, and other proteins.

Pathways: : Influences signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-propyl-N-(cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

4-propyl-N-((1r,4r)-4-(phenyl)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 4-propyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide stands out due to the presence of the pyrazin-2-yloxy group, which imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity.

Is this a good starting point? Let’s build on it!

Biological Activity

4-Propyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034437-34-6) is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of the compound is C16H21N5O2S with a molecular weight of 347.4 g/mol. The structure includes a thiadiazole ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₂S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 2034437-34-6 |

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant activities. The specific biological activities of this compound are still under investigation, but related compounds exhibit promising results.

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives can exhibit significant anti-inflammatory effects. A study evaluating various thiadiazoles showed that they could stabilize erythrocyte membranes and inhibit proteinase enzymes at concentrations around 100 ppm. In vivo studies demonstrated a reduction in paw edema in rats induced by carrageenan, suggesting potential use in treating inflammatory conditions .

Antimicrobial Activity

Thiadiazole derivatives have also shown antimicrobial properties. For instance, related compounds were effective against various bacterial strains with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents. The compound's structural components may enhance its interaction with microbial targets .

Antidiabetic and Anticonvulsant Activities

Thiadiazoles have been reported to possess antidiabetic properties. Some derivatives demonstrated significant glucose-lowering effects in diabetic models. Additionally, anticonvulsant activity has been noted in several studies involving thiadiazole compounds, indicating their potential for neurological applications .

Case Studies

- Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of thiadiazole derivatives, compounds similar to this compound were tested on rat models. The results indicated a significant decrease in paw edema at both lower (100 mg/kg) and higher (200 mg/kg) doses after 24 hours .

- Antimicrobial Evaluation : A study on the antibacterial activity of thiadiazole derivatives revealed that certain compounds exhibited excellent inhibitory activities against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than standard treatments .

- Antidiabetic Research : In an evaluation of antidiabetic activity among various thiadiazole derivatives, those structurally similar to this compound showed promising results in lowering blood glucose levels in diabetic rats .

Properties

IUPAC Name |

4-propyl-N-(4-pyrazin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-2-3-13-15(24-21-20-13)16(22)19-11-4-6-12(7-5-11)23-14-10-17-8-9-18-14/h8-12H,2-7H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRDSFXDSVDOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.